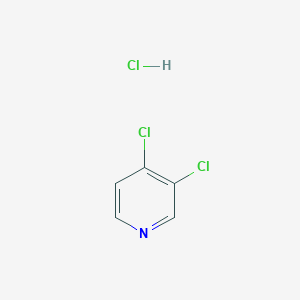

3,4-Dichloropyridine hydrochloride

Description

BenchChem offers high-quality 3,4-Dichloropyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dichloropyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,4-dichloropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSTXSORAFCZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597812 | |

| Record name | 3,4-Dichloropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159732-45-3 | |

| Record name | 3,4-Dichloropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Determining the Solubility of 3,4-Dichloropyridine Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates like 3,4-Dichloropyridine Hydrochloride is fundamental to modern drug development and process chemistry. Solubility dictates the choice of reaction media, impacts purification and crystallization strategies, and is a critical parameter for formulation. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this specific hydrochloride salt in a range of organic solvents. It moves beyond a simple data table to equip researchers with the foundational principles and robust methodologies required to generate reliable solubility data in-house. We detail the gold-standard isothermal shake-flask method, discuss analytical quantification, and explore the key physicochemical factors that govern the dissolution of an organic salt in non-aqueous media.

Introduction: The Critical Role of Solubility Data

3,4-Dichloropyridine is a halogenated heterocyclic compound serving as a valuable building block in the synthesis of various pharmaceutical and agrochemical agents. Its hydrochloride salt form, 3,4-Dichloropyridine HCl, is often utilized to improve stability and handling properties. However, the introduction of the ionic hydrochloride group presents a significant challenge for its dissolution in the organic solvents typically used in synthetic chemistry.

A precise understanding of its solubility is not merely academic; it is a cornerstone of efficient process development. Key applications include:

-

Reaction Solvent Selection: Ensuring the starting material is sufficiently soluble for a homogenous reaction.

-

Crystallization & Purification: Identifying suitable solvent/anti-solvent systems for effective purification and isolation of the final product.

-

Formulation: Providing foundational data for developing liquid formulations or understanding dissolution characteristics.

This document serves as a practical guide for scientists to navigate the theoretical considerations and experimental protocols necessary to quantify the solubility of 3,4-Dichloropyridine HCl.

Foundational Principles: Why Organic Salts are a Unique Challenge

The solubility of an ionic compound like 3,4-Dichloropyridine HCl in an organic solvent is a complex interplay between the solute's crystal lattice energy and the solvent's ability to solvate the individual ions. The governing principle is that the energy released from solvent-ion interactions must overcome both the energy holding the crystal together (lattice energy) and the solvent-solvent interactions.

Key Factors at Play:

-

"Like Dissolves Like": This adage is a useful starting point. Polar, ionic solutes like hydrochloride salts will preferentially dissolve in polar solvents.[1] The non-polar pyridine ring and chloro-substituents add hydrophobic character, but the ionic salt group dominates the behavior.

-

Solvent Polarity & Dielectric Constant: Highly polar solvents with high dielectric constants are more effective at shielding the positive (pyridinium) and negative (chloride) ions from each other, facilitating dissolution.

-

Hydrogen Bonding: Protic solvents (e.g., alcohols like methanol, ethanol) can act as hydrogen bond donors, effectively solvating the chloride anion. Aprotic polar solvents (e.g., DMF, DMSO) are typically better at solvating the cation.[2]

-

Lattice Energy: The strength of the ionic bonds within the crystal must be overcome. This is a significant energy barrier, making many organic salts insoluble in non-polar solvents like hexane or toluene, which offer minimal energy return through solvation.[1]

In essence, dissolving 3,4-Dichloropyridine HCl requires a solvent capable of breaking apart a stable crystal lattice and effectively surrounding the resulting pyridinium cation and chloride anion.

Experimental Determination: The Isothermal Shake-Flask Method

The most reliable and widely accepted method for determining equilibrium solubility is the Isothermal Shake-Flask Method .[3][4][5] This technique establishes a thermodynamic equilibrium between the undissolved solid and the saturated solution at a constant temperature.

Materials and Equipment

-

Solute: 3,4-Dichloropyridine Hydrochloride (purity >98%)

-

Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF)).

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Glass vials (e.g., 4-8 mL) with screw caps and PTFE septa

-

Temperature-controlled orbital shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

Detailed Experimental Protocol

This protocol is designed to be a self-validating system by ensuring equilibrium has been reached.

-

Preparation: Add an excess amount of 3,4-Dichloropyridine HCl to a pre-weighed vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment. A starting point is to add ~50-100 mg of solid to 2 mL of the chosen solvent.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100-150 rpm).[6]

-

Sampling for Equilibrium Confirmation:

-

After 24 hours, stop agitation and allow the vials to sit undisturbed at the same constant temperature for at least 1-2 hours to let the solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all particulate matter.

-

Dilute the filtered sample with a suitable mobile phase or solvent for analysis.

-

Return the original vial to the shaker and continue agitation.

-

-

Repeat Sampling: Repeat the sampling procedure at a later time point (e.g., 48 hours).

-

Equilibrium Verification: Analyze the samples from the 24-hour and 48-hour time points. If the calculated concentrations are within a narrow margin (e.g., ±5%), equilibrium is considered to have been reached. If the concentration at 48 hours is significantly higher, continue the experiment and sample again at 72 hours.[3]

Workflow Diagram

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Analytical Quantification

Accurate quantification of the dissolved solute is crucial. High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method due to its specificity and sensitivity.

-

Standard Preparation: Prepare a stock solution of 3,4-Dichloropyridine HCl of known concentration in a suitable solvent (ideally the mobile phase).

-

Calibration Curve: Create a series of at least five calibration standards by serially diluting the stock solution.

-

Analysis: Inject the standards into the HPLC to generate a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (r²) of >0.999.

-

Sample Calculation: Inject the diluted, filtered samples from the solubility experiment. Use the peak area and the calibration curve equation to determine the concentration in the diluted sample.

-

Final Solubility Calculation: Account for the dilution factor to calculate the final solubility of the saturated solution. Express the result in units such as mg/mL or g/L.

Data Presentation and Interpretation

Organizing the results in a clear, structured table is essential for comparison and analysis. The following table provides a template with illustrative (hypothetical) data to demonstrate how results can be presented.

| Solvent | Solvent Class | Polarity Index¹ | Illustrative Solubility @ 25°C (mg/mL) | Illustrative Solubility @ 25°C (mol/L) |

| Methanol | Polar Protic | 5.1 | 150 | 0.81 |

| Ethanol | Polar Protic | 4.3 | 65 | 0.35 |

| Isopropanol | Polar Protic | 3.9 | 20 | 0.11 |

| Acetonitrile | Polar Aprotic | 5.8 | 15 | 0.08 |

| Acetone | Polar Aprotic | 5.1 | 5 | 0.03 |

| Dichloromethane | Chlorinated | 3.1 | < 1 | < 0.005 |

| Tetrahydrofuran | Ether | 4.0 | < 1 | < 0.005 |

| Toluene | Aromatic HC | 2.4 | < 0.1 | Insoluble |

| n-Hexane | Aliphatic HC | 0.1 | < 0.1 | Insoluble |

¹Polarity Index is a relative measure of a solvent's polarity. Higher numbers generally indicate higher polarity.

Interpretation: The illustrative data shows a clear trend: solubility is highest in polar protic solvents (alcohols) and decreases significantly as solvent polarity decreases. This aligns with the theoretical principles discussed, where hydrogen bonding and high polarity are key to dissolving the hydrochloride salt.

Factors Influencing Solubility

Several physical parameters can influence solubility results, and controlling them is key to reproducibility.

-

Temperature: The dissolution of most salts is an endothermic process, meaning solubility typically increases with temperature. For comprehensive studies, solubility should be determined at several temperatures (e.g., 5 °C, 25 °C, 40 °C) to generate a solubility curve. This is critical for designing crystallization processes that rely on temperature shifts.[6]

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. It is crucial to characterize the solid material before and after the experiment (e.g., via XRD or DSC) to ensure no polymorphic transformation has occurred.

-

Impurities: The presence of impurities in either the solute or the solvent can alter the measured solubility. Using high-purity materials is essential for obtaining accurate thermodynamic data.

Safety Considerations

All laboratory work must be conducted with appropriate safety measures.

-

Consult the SDS: Always consult the Safety Data Sheet (SDS) for 3,4-Dichloropyridine Hydrochloride and all solvents used.[7][8][9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[8]

-

Ventilation: Handle chlorinated pyridines and volatile organic solvents in a well-ventilated fume hood to avoid inhalation of vapors.[8]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

References

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

LibreTexts Chemistry. (2019). Physical properties of organic compounds. Retrieved from [Link]

-

OECD. (1995). OECD Guideline for the Testing of Chemicals 105: Water Solubility. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Tárkányi, M., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(9), 5679-5690. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. echemi.com [echemi.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. filab.fr [filab.fr]

- 5. bioassaysys.com [bioassaysys.com]

- 6. scielo.br [scielo.br]

- 7. fishersci.com [fishersci.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. fishersci.com [fishersci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3,4-Dichloropyridine Hydrochloride

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of heterocyclic compounds is paramount. 3,4-Dichloropyridine, a key building block in the synthesis of various pharmacologically active agents, often requires conversion to its hydrochloride salt to enhance solubility and stability. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone technique for verifying the molecular structure and purity of such compounds. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3,4-dichloropyridine hydrochloride, blending theoretical principles with practical, field-proven insights to aid researchers in their analytical endeavors. We will dissect the anticipated spectral features, explain the underlying physicochemical principles, and provide a robust, self-validating protocol for data acquisition.

Core Principles: Understanding the ¹H NMR Landscape of a Pyridinium Salt

The ¹H NMR spectrum of an aromatic compound is governed by the chemical environment of each proton, which dictates its chemical shift (δ), and its interaction with neighboring protons, which determines its splitting pattern (multiplicity) and coupling constants (J). In 3,4-dichloropyridine hydrochloride, two key factors profoundly influence the spectrum: the electronic effects of the chlorine substituents and the protonation of the ring nitrogen.

-

Inductive and Anisotropic Effects of Substituents : The two chlorine atoms are strongly electronegative, withdrawing electron density from the pyridine ring through the sigma framework (inductive effect). This general deshielding effect shifts the signals of the ring protons downfield (to a higher ppm value) compared to unsubstituted pyridine.

-

Protonation of the Pyridine Nitrogen : The formation of the hydrochloride salt involves the protonation of the nitrogen atom, creating a positively charged pyridinium cation. This positive charge is delocalized throughout the aromatic system, leading to a significant decrease in electron density at all ring positions.[1] Consequently, all ring protons experience a substantial downfield shift compared to the neutral pyridine precursor. This effect is most pronounced at the α-positions (C2 and C6) and the γ-position (C4).[1]

Predicted ¹H NMR Spectrum of 3,4-Dichloropyridine Hydrochloride

Figure 1: Structure and numbering of 3,4-Dichloropyridine Hydrochloride.

Chemical Shift Assignments

-

H-2 and H-6 (α-protons) : These protons are adjacent to the positively charged nitrogen, which exerts a powerful deshielding effect. Therefore, H-2 and H-6 are expected to be the most downfield signals in the spectrum. The chlorine at C-3 will further deshield the adjacent H-2 proton.

-

H-5 (β-proton) : This proton is further from the nitrogen and is expected to appear at a relatively upfield position compared to H-2 and H-6.

Based on data for pyridine hydrochloride and other dichloropyridines, the following chemical shifts are predicted (in DMSO-d₆, a common solvent for hydrochloride salts):

-

δ(H-2) : Expected to be the most downfield signal due to its proximity to both the nitrogen and a chlorine atom. Predicted range: ~8.8 - 9.0 ppm .

-

δ(H-6) : Also an α-proton, it will be significantly downfield. Predicted range: ~8.6 - 8.8 ppm .

-

δ(H-5) : As a β-proton, it will be the most upfield of the three. Predicted range: ~7.8 - 8.0 ppm .

Spin-Spin Coupling and Multiplicity

The splitting of each signal is dictated by the number of adjacent (vicinal) protons, following the n+1 rule for first-order spectra. The magnitude of the interaction is given by the coupling constant, J, measured in Hertz (Hz).

-

H-2 : This proton has no adjacent protons, but it can exhibit a small long-range coupling (meta-coupling, ⁴J) to H-5. This would result in a narrow doublet or a singlet.

-

H-5 : This proton is coupled to the adjacent H-6 proton (ortho-coupling, ³J). It will appear as a doublet.

-

H-6 : This proton is coupled to the adjacent H-5 proton (ortho-coupling, ³J). It will also appear as a doublet.

Typical coupling constants in pyridine rings are:

For 3,4-dichloropyridine hydrochloride, we can predict:

-

³J₅,₆ : ~6 - 8 Hz

-

⁴J₂,₅ : ~2 - 3 Hz (may or may not be resolved)

Summary of Predicted Spectral Data

| Proton | Predicted δ (ppm) in DMSO-d₆ | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | Singlet or narrow doublet | ⁴J₂,₅ ≈ 2-3 |

| H-6 | 8.6 - 8.8 | Doublet | ³J₅,₆ ≈ 6-8 |

| H-5 | 7.8 - 8.0 | Doublet | ³J₅,₆ ≈ 6-8 |

Experimental Protocol for ¹H NMR Data Acquisition

This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Materials and Instrumentation

-

Analyte : 3,4-Dichloropyridine hydrochloride

-

NMR Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆), 99.9 atom % D

-

Internal Standard : Tetramethylsilane (TMS) or residual solvent peak

-

NMR Tubes : 5 mm high-precision NMR tubes

-

Spectrometer : 400 MHz (or higher) NMR spectrometer

Step-by-Step Methodology

-

Sample Preparation : a. Weigh approximately 5-10 mg of 3,4-dichloropyridine hydrochloride directly into a clean, dry vial. b. Add approximately 0.7 mL of DMSO-d₆ to the vial. c. Vortex the sample until the solid is completely dissolved. Hydrochloride salts can sometimes be challenging to dissolve; gentle warming may be applied if necessary. d. Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup and Shimming : a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the DMSO-d₆. c. Perform automatic or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for resolving small coupling constants.

-

Data Acquisition : a. Experiment : Standard 1D proton experiment. b. Spectral Width : Set to cover a range of approximately -1 to 12 ppm. c. Pulse Angle : 30-45 degrees to ensure a good signal-to-noise ratio without saturating the signal, allowing for shorter relaxation delays. d. Acquisition Time : ~2-3 seconds. e. Relaxation Delay : 2-5 seconds. A longer delay ensures complete relaxation for accurate integration if quantitative analysis is needed. f. Number of Scans : 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Data Processing : a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum manually to ensure all peaks are in pure absorption mode. c. Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.[5] d. Integrate the signals. The relative integrals for H-2, H-5, and H-6 should be 1:1:1. e. Analyze the multiplicities and measure the coupling constants.

Data Interpretation and Structural Validation Workflow

The validation of the 3,4-dichloropyridine hydrochloride structure is achieved by matching the acquired experimental data to the predicted spectrum. The following logical workflow ensures a trustworthy interpretation.

Caption: Logical workflow for the confirmation of 3,4-dichloropyridine hydrochloride structure.

Visualizing Coupling Interactions

The through-bond scalar couplings provide definitive evidence of the proton connectivity. The diagram below illustrates these key interactions.

Caption: Coupling interactions in 3,4-dichloropyridine hydrochloride.

Conclusion

The ¹H NMR spectrum of 3,4-dichloropyridine hydrochloride is a powerful tool for its structural verification. A thorough understanding of the electronic effects of the chloro substituents and pyridinium nitrogen allows for an accurate prediction of the chemical shifts and coupling patterns. The three distinct proton signals, with their characteristic downfield shifts and doublet/singlet multiplicities, provide a unique spectral fingerprint. By following the detailed experimental protocol and logical interpretation workflow presented in this guide, researchers and drug development professionals can confidently and accurately characterize this important chemical entity, ensuring the integrity of their subsequent scientific endeavors.

References

-

Kącka, M., & Urbański, T. (1967). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 15(8), 347-351. Link

-

Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332. [Link]

-

ACD/Labs. (2024). ¹H–¹H Coupling in Proton NMR. ACD/Labs Resources. [Link]

-

Human Metabolome Database. (2024). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Chegg. (n.d.). Why para aromatic has a low J constant and why ortho has high J constant?. [Link]

Sources

The Physicochemical Basis of Hygroscopicity in Hydrochloride Salts

<A Technical Guide to the Hygroscopic Nature of 3,4-Dichloropyridine Hydrochloride: Characterization, Implications, and Mitigation

Executive Summary: The propensity of a pharmaceutical solid to interact with atmospheric moisture—its hygroscopicity—is a critical quality attribute that can profoundly influence the stability, processability, and therapeutic performance of a drug substance.[][2] For active pharmaceutical ingredients (APIs) and key intermediates like 3,4-Dichloropyridine hydrochloride, a thorough understanding and characterization of its hygroscopic nature is not merely a matter of good science but a regulatory and developmental necessity. Absorbed moisture can initiate chemical degradation, induce physical state changes, and present significant challenges during manufacturing.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, rigorously evaluate, and strategically manage the hygroscopicity of 3,4-Dichloropyridine hydrochloride. We will delve into the foundational principles of water-solid interactions, detail robust analytical methodologies, and outline actionable strategies for mitigation, ensuring product quality and robustness from the laboratory to the patient.

Hygroscopicity is the inherent ability of a substance to attract and hold water molecules from the surrounding environment.[2] For crystalline solids, this process can occur through two primary mechanisms: adsorption, where water molecules adhere to the surface of the crystal, and absorption, where water penetrates the bulk structure, potentially forming hydrates.[2]

Hydrochloride salts of nitrogen-containing heterocycles, such as 3,4-Dichloropyridine hydrochloride, are frequently susceptible to hygroscopicity. The pyridinium cation and the chloride anion create a polar crystal lattice that can readily interact with dipolar water molecules. The chloride ion, in particular, can act as a strong hydrogen bond acceptor, facilitating the uptake of water.[4] While pyridine hydrochloride itself is known to be a hygroscopic white crystalline solid, this property can be influenced by substitutions on the pyridine ring.[5][6][7]

The critical threshold at which a compound begins to rapidly absorb atmospheric moisture is known as the Critical Relative Humidity (CRH). Below the CRH, the material may only adsorb a small amount of surface moisture. Above the CRH, however, the material can absorb significant amounts of water, which may lead to physical transformations such as deliquescence (dissolving in the absorbed water to form a solution) or the formation of a hydrate—a crystalline solid containing water within its lattice.[3] These transformations can dramatically alter the compound's physicochemical properties.

A Multi-Modal Approach to Hygroscopicity Characterization

A definitive assessment of hygroscopicity cannot rely on a single technique. A robust, self-validating characterization workflow integrates multiple analytical methods to build a complete picture of the material's behavior in the presence of moisture.

Dynamic Vapor Sorption (DVS): The Cornerstone of Analysis

Dynamic Vapor Sorption (DVS) is the gold-standard technique for characterizing the hygroscopic profile of a pharmaceutical solid.[] It measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas with varying relative humidity (RH) at a constant temperature. The resulting data is plotted as a sorption-desorption isotherm, which reveals the extent and nature of water uptake and loss.

Causality Behind the Protocol: The choice of a full sorption/desorption cycle (e.g., 0% to 95% RH and back down) is crucial. It not only quantifies the mass of water taken up but also reveals the mechanism. Hysteresis—where the desorption curve does not retrace the sorption curve—can indicate irreversible changes, such as the formation of a stable hydrate or an amorphous phase. The rate of mass change provides kinetic information about the sorption process.

Detailed Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

-

Sample Preparation: Place 5-10 mg of 3,4-Dichloropyridine hydrochloride onto the DVS sample pan.

-

Pre-Analysis Drying: Dry the sample in situ at 0% RH at 25°C until a stable mass is achieved (e.g., a mass change of less than 0.002% per minute). This step is critical as it establishes a dry reference baseline, which is essential for accurate interpretation.[8][9]

-

Sorption Phase: Increase the RH in a stepwise manner (e.g., increments of 10% RH) from 0% to 95%. At each step, allow the sample mass to equilibrate before proceeding to the next RH level.

-

Desorption Phase: Decrease the RH in the same stepwise manner from 95% back down to 0%. Again, allow the sample mass to equilibrate at each step.

-

Data Analysis: Plot the percentage change in mass versus the target RH to generate the sorption-desorption isotherm. Analyze the isotherm for total water uptake, the presence of hysteresis, and any critical humidity points where sharp mass increases occur.

Gravimetric Sorption Analysis (GSA) & Static Methods

While DVS is dynamic, static methods, such as exposing a pre-weighed, dried sample to a constant RH environment in a desiccator over a saturated salt solution, provide equilibrium data under specific conditions.[2] This method, outlined by the European Pharmacopoeia (Ph. Eur.), is often used for classification purposes.[8] For example, a sample is stored at 25°C and 80% RH for 24 hours, and the percentage weight gain is calculated.[2][8]

Karl Fischer (KF) Titration: Quantifying Absolute Water Content

Karl Fischer titration is an exceptionally accurate and specific method for determining the absolute water content of a sample.[10][11] Unlike gravimetric methods that measure mass change (which could be due to loss of other volatiles), KF titration is based on a stoichiometric chemical reaction with water.[10] This makes it an indispensable tool for validating DVS results and for routine quality control. For hygroscopic materials, coulometric KF is often preferred for its ability to accurately measure very low levels of water.[12]

Causality Behind the Protocol: Comparing the water content of a sample before and after exposure to a high-humidity environment via KF titration provides a direct, quantitative measure of moisture absorbed. This serves as a crucial cross-validation for the mass change observed in DVS or GSA experiments. Proper handling is paramount to prevent moisture uptake from the ambient air during sample preparation.

X-Ray Powder Diffraction (XRPD): Probing for Structural Changes

When water is absorbed into a crystal lattice, it can induce a phase transformation, such as the formation of a hydrate.[13] X-Ray Powder Diffraction (XRPD) is the definitive technique for identifying these changes in the solid-state form.[14] An XRPD pattern is a unique "fingerprint" for a specific crystalline structure.[14] By taking patterns of 3,4-Dichloropyridine hydrochloride before, during, and after humidity exposure (using a variable humidity stage), one can unequivocally determine if a new crystalline hydrate has formed or if the material has converted to an amorphous state.[14][15][16]

Integrated Characterization Workflow and Classification

A logical, self-validating workflow ensures comprehensive characterization.

Sources

- 2. jocpr.com [jocpr.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Pyridinium chloride - Wikipedia [en.wikipedia.org]

- 6. Pyridine hydrochloride CAS#: 628-13-7 [m.chemicalbook.com]

- 7. Pyridine hydrochloride - CAS-Number 628-13-7 - Order from Chemodex [chemodex.com]

- 8. asiapharmaceutics.info [asiapharmaceutics.info]

- 9. researchgate.net [researchgate.net]

- 10. mt.com [mt.com]

- 11. news-medical.net [news-medical.net]

- 12. How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? [eureka.patsnap.com]

- 13. Quantitative Determination of Hydrate Content of Theophylline Powder by Chemometric X-ray Powder Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. improvedpharma.com [improvedpharma.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: 3,4-Dichloropyridine Hydrochloride as a Versatile Precursor for Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines and the Role of 3,4-Dichloropyridine Hydrochloride

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The ability to selectively introduce substituents onto the pyridine ring is therefore of paramount importance in drug discovery and development, allowing for the fine-tuning of a molecule's pharmacological profile. 3,4-Dichloropyridine, and its more readily handled hydrochloride salt, represents a highly valuable and versatile starting material for the synthesis of a diverse array of substituted pyridines. The differential reactivity of the two chlorine atoms, primarily governed by electronic effects, allows for selective functionalization at the C4 position, leaving the C3 chlorine available for subsequent transformations. This application note provides detailed protocols and scientific rationale for the use of 3,4-dichloropyridine hydrochloride as a precursor in two key synthetic transformations: the Suzuki-Miyaura coupling for the formation of C-C bonds and nucleophilic aromatic substitution (SNAr) for the introduction of nitrogen-based functionalities.

Understanding the Reactivity of 3,4-Dichloropyridine

The regioselectivity of substitution reactions on the 3,4-dichloropyridine ring is dictated by the electronic properties of the pyridine nucleus. The electron-withdrawing nature of the nitrogen atom makes the pyridine ring electron-deficient and thus susceptible to nucleophilic attack. In nucleophilic aromatic substitution (SNAr), the attack of a nucleophile is favored at the C2 and C4 positions, as the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization.[3][4] For 3,4-dichloropyridine, this effect directs nucleophilic attack preferentially to the C4 position. A similar principle of enhanced reactivity at the C4 position is often observed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5]

It is crucial to note that 3,4-dichloropyridine is often supplied as its hydrochloride salt. In this form, the pyridine nitrogen is protonated, which further increases the electron deficiency of the ring and can influence reactivity. Critically, any reaction involving the hydrochloride salt will require the use of a base not only to facilitate the desired chemical transformation but also to neutralize the hydrochloride to generate the free base form of the pyridine in situ. The protocols detailed below account for this important practical consideration.

Core Synthetic Applications and Protocols

C4-Selective Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-3-chloropyridines

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[6][7] In the case of 3,4-dichloropyridine, this reaction can be controlled to selectively form a C-C bond at the C4 position, yielding valuable 4-aryl-3-chloropyridine intermediates. These products can then be further functionalized at the C3 position.

-

Catalyst System: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is a common and effective choice for Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

-

Base: A base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle. An inorganic base like sodium carbonate or potassium carbonate is typically used. When starting with the hydrochloride salt, at least one extra equivalent of base is required for the initial neutralization of the substrate.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly employed. The organic solvent solubilizes the organohalide and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Caption: Workflow for the C4-selective Suzuki-Miyaura coupling of 3,4-dichloropyridine hydrochloride.

-

Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 3,4-dichloropyridine hydrochloride (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and a suitable base (e.g., K₂CO₃ or Na₂CO₃, 3.0 equiv.). Note: The use of three equivalents of base ensures the neutralization of the hydrochloride salt and provides the necessary basic conditions for the catalytic cycle.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v) or toluene/ethanol/water (2:1:1 v/v). The reaction should be set up to have a starting material concentration of approximately 0.1-0.2 M.

-

Catalyst Addition and Degassing: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.02-0.05 equiv.). The reaction mixture should be thoroughly degassed by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen or argon atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure 4-aryl-3-chloropyridine.

| Parameter | Recommended Condition | Rationale |

| 3,4-Dichloropyridine HCl | 1.0 equiv. | Limiting reagent |

| Arylboronic Acid | 1.1-1.2 equiv. | Ensures complete consumption of the starting material |

| Palladium Catalyst | 2-5 mol% | Sufficient for catalytic turnover |

| Base (e.g., K₂CO₃) | 3.0 equiv. | Neutralizes HCl salt and facilitates transmetalation |

| Solvent | Dioxane/H₂O or Toluene/EtOH/H₂O | Ensures solubility of all reactants |

| Temperature | 80-100 °C | Provides thermal energy for the reaction to proceed |

| Atmosphere | Inert (N₂ or Ar) | Prevents degradation of the palladium catalyst |

C4-Selective Nucleophilic Aromatic Substitution (SNAr): Synthesis of 4-Amino-3-chloropyridines

Nucleophilic aromatic substitution provides a direct route to introduce nitrogen nucleophiles onto the pyridine ring. The inherent electronic properties of 3,4-dichloropyridine favor the selective substitution at the C4 position.[8] This method is particularly useful for the synthesis of 4-amino-3-chloropyridine derivatives, which are important building blocks in the development of various pharmaceuticals.

-

Nucleophile: Primary and secondary amines are effective nucleophiles for this transformation. The choice of amine will determine the final product.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or a high-boiling alcohol like n-butanol is typically used to facilitate the reaction and solubilize the reactants.

-

Base: An external base is often required, especially when using an amine salt as the nucleophile or to scavenge the HCl generated during the reaction. For the hydrochloride salt of the starting material, additional base is mandatory for neutralization.

-

Temperature: SNAr reactions on halo-pyridines often require elevated temperatures to overcome the activation energy barrier associated with the disruption of aromaticity in the Meisenheimer intermediate.

Caption: Logical flow of the C4-selective SNAr reaction on 3,4-dichloropyridine hydrochloride.

-

Reaction Setup: In a sealed tube or a round-bottom flask fitted with a reflux condenser, combine 3,4-dichloropyridine hydrochloride (1.0 equiv.), the desired amine (1.5-2.0 equiv.), and a suitable base (e.g., K₂CO₃, 2.5-3.0 equiv. or a tertiary amine base like triethylamine, 2.5-3.0 equiv.).

-

Solvent Addition: Add a polar aprotic solvent such as DMF or DMSO. The concentration of the limiting reagent should be in the range of 0.2-0.5 M.

-

Reaction: Heat the reaction mixture to a temperature between 100 °C and 150 °C. The optimal temperature will depend on the reactivity of the amine nucleophile. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water. If a precipitate forms, it can be collected by filtration, washed with water, and dried. If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography.

| Parameter | Recommended Condition | Rationale |

| 3,4-Dichloropyridine HCl | 1.0 equiv. | Limiting reagent |

| Amine | 1.5-2.0 equiv. | Drives the reaction to completion |

| Base (e.g., K₂CO₃) | 2.5-3.0 equiv. | Neutralizes the HCl salt and any generated acid |

| Solvent | DMF, DMSO, or n-BuOH | High-boiling polar solvent to facilitate the reaction |

| Temperature | 100-150 °C | Provides sufficient energy for the SNAr reaction |

Conclusion

3,4-Dichloropyridine hydrochloride is a cost-effective and highly adaptable precursor for the synthesis of a wide range of substituted pyridines. By understanding the principles of regioselectivity and carefully controlling the reaction conditions, researchers can selectively functionalize the C4 position through robust and scalable methods like the Suzuki-Miyaura coupling and nucleophilic aromatic substitution. The protocols provided herein offer a solid foundation for the synthesis of novel pyridine derivatives for applications in drug discovery and materials science. The key to success when using the hydrochloride salt is the inclusion of a sufficient amount of base to ensure the generation of the reactive free base form of the pyridine.

References

- Gribble, G. W. (2010). Palladium-Catalyzed Cross-Coupling Reactions in Heterocyclic Chemistry. Journal of the Brazilian Chemical Society, 21(11), 2033-2075.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Kudo, N., & Fu, G. C. (2004).

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859.

- Dhayalan, V., Sharma, D., Chatterjee, R., & Dandela, R. (2023). Functionalization of Pyridine and Quinoline Scaffolds by Using Organometallic Li‐, Mg‐ and Zn‐Reagents. European Journal of Organic Chemistry, 26(25), e202300293.

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.

- Terrier, F. (1991). Nucleophilic Aromatic Substitution. Chemical Reviews, 91(4), 779-810.

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

- Yin, J., & Buchwald, S. L. (2002). A Catalytic System for the Suzuki Cross-Coupling of Aryl Chlorides. Journal of the American Chemical Society, 124(21), 6043–6048.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

- Anantheeswary, T., et al. (2024). 4-Amino-3,5-dichloropyridine.

- Nitta, Y., Nakashima, Y., Sumimoto, M., & Nishikata, T. (2024). Directed nucleophilic aromatic substitution reaction.

- Onnis, V., et al. (2009). Synthesis and antiproliferative activity of new 4-amino-3,5-diaryl-1H-pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 19(1), 235-238.

Sources

- 1. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iucrdata.iucr.org [iucrdata.iucr.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3,4-Dichloropyridine Hydrochloride

Introduction: The Strategic Importance of 3,4-Disubstituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, present in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding and other key intermolecular interactions with biological targets.[1][2] Specifically, the 3,4-disubstituted pyridine motif is a privileged structure found in numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including antidiabetic, antimycobacterial, antiviral, and antitumor properties.[3] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the synthesis of these vital structures, offering a robust and versatile method for the formation of carbon-carbon bonds.[3][4]

This guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura coupling of 3,4-dichloropyridine hydrochloride, a readily available and cost-effective starting material. We will delve into the mechanistic nuances, address the challenges of regioselectivity and the implications of the hydrochloride salt, and present field-proven methodologies to empower researchers in the synthesis of novel molecular entities for drug development.

Core Challenges and Strategic Considerations

The use of 3,4-dichloropyridine hydrochloride in Suzuki-Miyaura coupling presents two primary challenges that must be addressed for successful and reproducible outcomes:

-

Regioselectivity: The two chlorine atoms at the C3 and C4 positions of the pyridine ring exhibit different reactivities. Achieving selective coupling at the desired position is crucial for the synthesis of the target molecule. Generally, in 3,4-dihalopyridines, the coupling reaction preferentially occurs at the C4 position. This selectivity is attributed to the higher electrophilicity of the C4 position, influenced by the electron-withdrawing nature of the adjacent nitrogen atom.

-

The Hydrochloride Salt: 3,4-Dichloropyridine is often supplied as a hydrochloride salt to improve its stability and handling. The acidic proton of the hydrochloride will react with the base required for the Suzuki-Miyaura catalytic cycle. Therefore, the stoichiometry of the base must be carefully adjusted to neutralize the hydrochloride salt in situ and provide the necessary basic conditions for the reaction to proceed efficiently.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (3,4-dichloropyridine), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[5]

-

Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

Experimental Protocols

The following protocols are designed as a starting point for the selective Suzuki-Miyaura coupling of 3,4-dichloropyridine hydrochloride at the C4 position. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for C4-Selective Arylation

This protocol is optimized for the selective coupling of an arylboronic acid at the C4 position of 3,4-dichloropyridine hydrochloride.

Materials:

-

3,4-Dichloropyridine hydrochloride

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Reaction vessel (e.g., Schlenk flask or microwave vial)

-

Magnetic stirrer and heating source

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

-

Reaction Setup: To a clean and dry reaction vessel, add 3,4-dichloropyridine hydrochloride (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), palladium(II) acetate (0.01-0.05 equiv.), and the phosphine ligand (0.02-0.10 equiv.).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

-

Solvent and Base Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). Then, add potassium carbonate (a minimum of 3.0 equivalents is recommended: 1.0 equiv. to neutralize the HCl salt and 2.0 equiv. for the catalytic cycle).

-

Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-chloro-4-arylpyridine.

Data Presentation: Typical Reaction Conditions

The following table summarizes typical conditions for the C4-selective Suzuki-Miyaura coupling of 3,4-dichloropyridine hydrochloride.

| Parameter | Recommended Condition | Rationale |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective precatalysts. |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Electron-rich and bulky phosphines promote oxidative addition and reductive elimination. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A strong inorganic base is required to neutralize the HCl and facilitate transmetalation.[4] |

| Base Stoichiometry | ≥ 3.0 equivalents | Crucial for neutralizing the hydrochloride and driving the catalytic cycle. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is often optimal for solubility and reactivity.[4] |

| Temperature | 80 - 110 °C | Sufficient thermal energy is typically required to drive the reaction to completion. |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and degradation of the catalyst. |

Troubleshooting and Field-Proven Insights

-

Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst system (e.g., a more electron-rich ligand), or ensuring the reagents and solvents are of high purity and anhydrous (for the organic solvent).

-

Formation of Side Products: The primary side product is often the diarylated pyridine. To minimize this, use a controlled stoichiometry of the boronic acid (closer to 1.1 equivalents). Protodeboronation of the boronic acid can also occur; using fresh, high-quality boronic acids can mitigate this.

-

Inconsistent Results: The presence of oxygen can deactivate the catalyst. Ensure a thoroughly inert atmosphere is maintained throughout the reaction. The quality and stoichiometry of the base are also critical for reproducibility.

Conclusion

The Suzuki-Miyaura coupling of 3,4-dichloropyridine hydrochloride is a powerful and efficient method for the synthesis of valuable 3,4-disubstituted pyridines. By understanding the key challenges of regioselectivity and the role of the hydrochloride salt, and by employing the robust protocols outlined in this guide, researchers can confidently access a diverse range of molecular architectures for applications in drug discovery and development.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Cui, J., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 19(19), 5236–5239. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

-

Wikipedia. (2024, January 15). Suzuki reaction. Retrieved from [Link]

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

-

Yamada, Y., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

-

Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 17, 1826–1832. [Link]

-

ResearchGate. (2025, October 27). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

-

Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

Singh, R. P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 639–665. [Link]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of 3,4-Dichloropyridine Hydrochloride

Abstract: The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2][3] This guide provides an in-depth exploration of its application to a particularly challenging substrate: 3,4-dichloropyridine hydrochloride. The presence of two distinct reactive sites and the acidic nature of the starting material introduce complexities related to regioselectivity and reaction stoichiometry that demand careful consideration. We will dissect the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol for selective mono-amination, and offer a strategic framework for optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful cross-coupling reaction for the synthesis of functionalized pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[4]

Scientific Principles & Strategic Considerations

The successful amination of 3,4-dichloropyridine is not merely a matter of procedural execution; it is an exercise in controlling catalyst reactivity and understanding substrate behavior. The following principles are central to developing a robust and selective transformation.

The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is paramount for troubleshooting and optimization. The generally accepted mechanism involves three key stages:

-

Oxidative Addition: The active L-Pd(0) catalyst inserts into the aryl-chloride bond. This is often the rate-determining step and is heavily influenced by the electron density of the aryl halide and the steric and electronic properties of the phosphine ligand.[4]

-

Amine Coordination & Deprotonation: The amine displaces the halide from the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[6]

-

Reductive Elimination: The final step involves the formation of the C-N bond and the desired product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Substrate-Specific Challenges: 3,4-Dichloropyridine Hydrochloride

-

The Hydrochloride Salt: The starting material is an acid salt. The reaction requires a stoichiometric amount of base to neutralize the amine before the catalytic cycle can commence. Therefore, at least three equivalents of base are required: one to neutralize the HCl salt, and two to facilitate the catalytic C-N coupling itself (one to deprotonate the amine, and one to trap the HX produced). Failure to account for this will stall the reaction.

-

Regioselectivity (C-4 vs. C-3): 3,4-Dichloropyridine presents two non-equivalent chlorine atoms. The C-4 position is generally more electron-deficient and sterically accessible, making it the kinetically favored site for oxidative addition with many palladium catalysts. However, this selectivity is not absolute and is highly dependent on the chosen ligand.[7] For selective mono-amination at the C-4 position, a ligand must be chosen that sufficiently differentiates the two sites.[8]

-

Electron-Deficient Heterocycle: Pyridines are electron-deficient aromatic systems, which can make oxidative addition more facile compared to electron-rich arenes. However, the pyridine nitrogen can also act as a ligand, potentially coordinating to the palladium center and inhibiting catalysis.[9][10] The use of bulky, electron-rich phosphine ligands is crucial to mitigate this issue and promote the desired catalytic turnover.[11][12]

Critical Parameter Selection: An Expert's Rationale

The choice of reagents dictates the success, efficiency, and selectivity of the reaction.

| Parameter | Recommended Choice | Rationale & Justification |

| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | These are common, reliable Pd(0) and Pd(II) precursors, respectively. Pd(II) sources are reduced in situ to the active Pd(0) species by the phosphine ligand or amine.[5] For improved consistency, commercially available pre-formed catalysts (e.g., XPhos Pd G3) are excellent as they bypass the often-variable in situ activation step. |

| Ligand | XPhos or RuPhos | These are bulky, electron-rich biarylmonophosphine ligands from the Buchwald group.[12] Their steric bulk promotes the formation of monoligated L-Pd(0) species, which are highly active for oxidative addition. The electron-donating nature of the ligand accelerates the reductive elimination step. For challenging heteroaryl chlorides, these ligands provide the necessary activity and stability.[11][13] |

| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base is required to efficiently deprotonate the palladium-amine intermediate. While weaker bases like K₃PO₄ or Cs₂CO₃ offer better functional group tolerance, their lower basicity may be insufficient for coupling less nucleophilic amines or for overcoming the energy barrier with challenging substrates. |

| Solvent | Toluene or 1,4-Dioxane | These are standard, non-polar aprotic solvents for Buchwald-Hartwig reactions. Their higher boiling points allow for the necessary thermal energy input to drive the reaction to completion. Rigorous drying and deoxygenating of the solvent is critical to prevent catalyst deactivation. |

Field-Proven Protocol: Selective C-4 Mono-amination

This protocol details a reliable method for the selective mono-amination of 3,4-dichloropyridine hydrochloride at the C-4 position with a representative primary amine, aniline.

Objective: To synthesize 3-chloro-N-phenylpyridin-4-amine with high regioselectivity.

Materials & Reagents

| Reagent | M.W. | Amount | Moles | Equivalents |

| 3,4-Dichloropyridine HCl | 184.44 | 1.84 g | 10.0 mmol | 1.0 |

| Aniline | 93.13 | 1.02 mL | 11.0 mmol | 1.1 |

| Pd₂(dba)₃ | 915.72 | 92 mg | 0.1 mmol | 0.01 (1 mol%) |

| XPhos | 476.65 | 143 mg | 0.3 mmol | 0.03 (3 mol%) |

| Sodium tert-butoxide | 96.10 | 2.88 g | 30.0 mmol | 3.0 |

| Toluene (Anhydrous) | - | 50 mL | - | - |

Equipment

-

100 mL oven-dried, three-neck round-bottom flask or Schlenk flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas (Argon or Nitrogen) manifold with bubbler

-

Syringes and needles for liquid transfers

-

Standard laboratory glassware for workup

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Experimental Procedure

-

Reaction Setup (Inert Atmosphere):

-

Assemble the flask, condenser, and gas inlet. Flame-dry the entire apparatus under vacuum and backfill with inert gas. Maintain a positive flow of inert gas throughout the setup and reaction.

-

Causality: The active Pd(0) catalyst and phosphine ligands are sensitive to oxidation by air, which would lead to catalyst deactivation and reaction failure.

-

-

Charging the Reagents:

-

Remove the gas inlet adapter and, under a strong counterflow of inert gas, quickly add the 3,4-dichloropyridine HCl (1.84 g), XPhos (143 mg), Pd₂(dba)₃ (92 mg), and sodium tert-butoxide (2.88 g) to the flask.

-

Note: It is crucial to add the base before the liquid reagents to ensure the hydrochloride salt is neutralized upon solvent addition.

-

-

Addition of Solvent and Amine:

-

Re-seal the flask. Add anhydrous toluene (50 mL) via cannula or syringe.

-

Add the aniline (1.02 mL) via syringe.

-

Self-Validation: The mixture should turn from a pale yellow/orange to a dark brown or reddish color upon heating, indicating the formation of the active catalytic species.

-

-

Reaction Execution & Monitoring:

-

Begin vigorous stirring and heat the reaction mixture to 100 °C using an oil bath.

-

Monitor the reaction progress by taking small aliquots (via syringe) every 1-2 hours. Quench the aliquot with water, extract with ethyl acetate, and analyze by TLC or LC-MS.

-

The reaction is typically complete within 4-12 hours.

-

-

Workup & Extraction:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding 50 mL of water. Caution: Quenching NaOtBu can be exothermic.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 3-chloro-N-phenylpyridin-4-amine.

-

Experimental Workflow & Troubleshooting

Caption: Step-by-step experimental workflow for the amination reaction.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No Reaction / Stalled Reaction | 1. Inactive catalyst (air/moisture contamination).2. Insufficient base (did not account for HCl salt).3. Insufficient temperature. | 1. Ensure rigorous inert atmosphere and use anhydrous solvents. Use a fresh bottle of catalyst/ligand.2. Re-run the reaction ensuring at least 3.0 equivalents of base are used.3. Increase temperature to 110 °C (refluxing toluene). |

| Low Yield | 1. Incomplete reaction.2. Catalyst deactivation over time.3. Side reactions (e.g., hydrodehalogenation). | 1. Increase reaction time. Check for starting material consumption by LC-MS.2. Use a more robust pre-formed catalyst (e.g., XPhos Pd G3).3. Ensure the system is fully deoxygenated. Consider a different ligand/base combination. |

| Poor Regioselectivity (mixture of C-4 and C-3 isomers) | 1. The chosen ligand (XPhos) does not provide sufficient steric/electronic differentiation for the specific amine used.2. Reaction temperature is too high, overriding kinetic selectivity. | 1. Screen other bulky ligands. BrettPhos or Josiphos-type ligands can sometimes offer different selectivity profiles.[13]2. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer period. |

| Formation of Bis-aminated Product | 1. Amine equivalent is too high.2. Reaction run for too long after full consumption of starting material. | 1. Use exactly 1.05-1.1 equivalents of the amine.2. Monitor the reaction closely and stop it as soon as the dichloropyridine is consumed. |

References

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Selective Palladium-Catalyzed Aminations on Dichloropyridines. ResearchGate. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry. [Link]

-

Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. Royal Society of Chemistry. [Link]

-

A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. ResearchGate. [Link]

-

Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

-

Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

-

A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. Journal of the American Chemical Society. [Link]

-

Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Institutes of Health. [Link]

-

General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. PubMed. [Link]

-

Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. National Institutes of Health. [Link]

-

Regioselective 2-Amination of Polychloropyrimidines. PubMed. [Link]

-

The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re₂O₇ catalyst. Royal Society of Chemistry. [Link]

-

Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar. [Link]

-

A General and Efficient 2-Amination of Pyridines and Quinolines. Organic Chemistry Portal. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

-

Formation and reactivity of pyridinium salts via Zincke imine intermediates. ACS. [Link]

-

Nickel-Catalyzed Electrochemical Reductive Cross-Electrophile Coupling of Alkylpyridinium Salts and Aryl Halides. ChemRxiv. [Link]

-

Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Buchwald Phosphine Ligands [sigmaaldrich.com]

- 13. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3,4-Dichloropyridine Hydrochloride

Introduction: The Strategic Importance of the 3,4-Disubstituted Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents used to treat a wide range of diseases, from cancer and HIV/AIDS to tuberculosis and hypertension.[1][2] The specific substitution pattern on the pyridine ring is critical for modulating a molecule's pharmacodynamic and pharmacokinetic properties. Among these, the 3,4-disubstituted pyridine motif is a key structural feature in many advanced drug candidates and biologically active compounds.[3][4]

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[5][6][7] These transformations, recognized with the 2010 Nobel Prize in Chemistry, are indispensable tools in drug discovery and development.[5] This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of 3,4-dichloropyridine, a versatile and commercially available building block.

A primary challenge when working with dihalogenated pyridines is achieving regioselectivity. For 3,4-dichloropyridine, the intrinsic electronic properties of the pyridine ring render the C4 position more electrophilic and, therefore, generally more susceptible to oxidative addition by the palladium catalyst.[8] However, this inherent selectivity can be influenced or even reversed by the judicious choice of ligands, bases, and reaction conditions, offering a powerful handle for synthetic strategy.[9][10][11] This application note will explore protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing researchers with the foundational knowledge to harness the full synthetic potential of this important substrate.

Critical Prerequisite: Handling of 3,4-Dichloropyridine Hydrochloride

A crucial, yet often overlooked, aspect of working with this substrate is its formulation as a hydrochloride salt. The pyridine nitrogen is basic and readily protonated. This has two significant implications for reaction setup:

-

Solubility: The hydrochloride salt has significantly different solubility profiles compared to the free base.

-

Stoichiometry of Base: The protonated pyridine will neutralize one equivalent of the base added for the catalytic cycle. Failure to account for this will inhibit or completely shut down the reaction, as the base is essential for the transmetalation step (in Suzuki and Sonogashira) or amine deprotonation (in Buchwald-Hartwig).

Protocol: Free-Basing 3,4-Dichloropyridine Hydrochloride

For optimal consistency, it is highly recommended to use the free base form of 3,4-dichloropyridine.

-

Step 1: Dissolve 3,4-dichloropyridine hydrochloride in a minimal amount of water.

-

Step 2: Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), dropwise until the solution is basic (pH > 8, check with pH paper).

-

Step 3: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Step 4: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base as an oil or low-melting solid.

Alternatively, if using the hydrochloride salt directly, at least one additional equivalent of base must be added to the reaction mixture to neutralize the HCl salt before the catalytic cycle can proceed efficiently.

Application Protocol: Regioselective Suzuki-Miyaura Coupling at C4

The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds. For 3,4-dichloropyridine, the reaction preferentially occurs at the more electrophilic C4 position.[8]

Causality of Component Selection

-

Catalyst System (Pd(dppf)Cl₂): Dichlorobis(diphenylphosphino)ferrocene]palladium(II) is an excellent, air-stable precatalyst. The dppf ligand is both electron-rich and has a large bite angle, which promotes the reductive elimination step and helps stabilize the active Pd(0) species, leading to efficient catalysis.

-

Base (K₂CO₃): A moderately strong inorganic base is required to facilitate the transmetalation step by forming a more nucleophilic boronate species from the boronic acid. It is generally well-tolerated by many functional groups.

-

Solvent (Dioxane/H₂O): The aqueous-organic mixture is crucial. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species, while dioxane solubilizes the organic reagents and the catalyst complex.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,4-dichloropyridine (1.0 mmol, 148 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg).

-

Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 22 mg, 3 mol%).

-

Solvent Addition: Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

-

Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 3-chloro-4-arylpyridine product.

Experimental Workflow Diagram

Caption: Workflow for C4-selective Suzuki-Miyaura coupling.

Application Protocol: Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[12][13][14] With appropriate ligand selection, amination can be directed with high selectivity.

Causality of Component Selection

-